disodium;hydride;(2S)-2-hydroxypentanedioic acid

Description

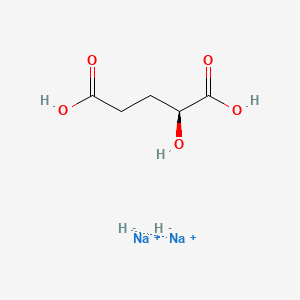

L-α-Hydroxyglutaric Acid (sodium salt) is a compound with the chemical formula C5H6O5Na2. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the study of metabolic disorders and cancer .

Properties

Molecular Formula |

C5H10Na2O5 |

|---|---|

Molecular Weight |

196.11 g/mol |

IUPAC Name |

disodium;hydride;(2S)-2-hydroxypentanedioic acid |

InChI |

InChI=1S/C5H8O5.2Na.2H/c6-3(5(9)10)1-2-4(7)8;;;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;;;/q;2*+1;2*-1/t3-;;;;/m0..../s1 |

InChI Key |

OGDMPMSWJPOYKC-QVTWQEFQSA-N |

Isomeric SMILES |

[H-].[H-].C(CC(=O)O)[C@@H](C(=O)O)O.[Na+].[Na+] |

Canonical SMILES |

[H-].[H-].C(CC(=O)O)C(C(=O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-α-Hydroxyglutaric Acid (sodium salt) can be synthesized through the NAD-dependent metabolism of glutamic acid by cell-free extracts of Peptococcus aerogenes . It is also formed as an intermediate during glyoxylic acid metabolism in bacteria .

Industrial Production Methods

Industrial production methods for L-α-Hydroxyglutaric Acid (sodium salt) are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

L-α-Hydroxyglutaric Acid (sodium salt) undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form α-ketoglutarate.

Reduction: It can be reduced to form other hydroxy acids.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include α-ketoglutarate, various hydroxy acids, and substituted glutaric acid derivatives .

Scientific Research Applications

L-α-Hydroxyglutaric Acid (sodium salt) has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It is studied for its role in metabolic pathways and its accumulation in certain metabolic disorders.

Industry: It is used in the production of certain pharmaceuticals and as a biochemical reagent.

Mechanism of Action

L-α-Hydroxyglutaric Acid (sodium salt) exerts its effects through its role in metabolic pathways. It is metabolized to α-ketoglutarate by L-2-hydroxyglutarate dehydrogenase. Mutations in this enzyme lead to the accumulation of L-2-hydroxyglutaric acid, resulting in metabolic disorders . The compound also competitively inhibits α-ketoglutarate-dependent dioxygenases, affecting histone lysine and DNA demethylation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-α-Hydroxyglutaric Acid (sodium salt) include:

D-α-Hydroxyglutaric Acid (sodium salt): An enantiomer of L-α-Hydroxyglutaric Acid with similar chemical properties but different biological effects.

DL-α-Hydroxyglutaric Acid (sodium salt): A racemic mixture of both enantiomers.

3-Hydroxyglutaric Acid: Another hydroxy acid with different structural and functional properties.

Uniqueness

L-α-Hydroxyglutaric Acid (sodium salt) is unique due to its specific role in metabolic pathways and its association with metabolic disorders. Its ability to inhibit α-ketoglutarate-dependent dioxygenases also sets it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.